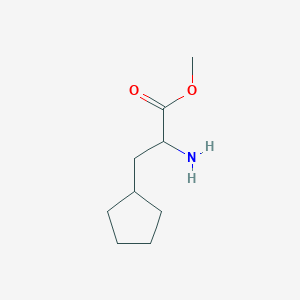
4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide
Overview
Description
“4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide” is a biochemical used for proteomics research . Its molecular formula is C16H18N2O3, and it has a molecular weight of 286.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide” include its molecular formula (C16H18N2O3) and molecular weight (286.33) . More detailed properties could not be found.Scientific Research Applications
Preparation and Properties of Manganese Complexes
A study by Mitsuhashi et al. (2016) explored the complexation of 2-hydroxy-N-(n-aminoalkyl)benzamides, including derivatives similar to 4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide, with manganese(II) chloride or perchlorate. This research contributes to understanding the structural and magnetic properties of these manganese complexes, which could have implications in materials science and chemistry (Mitsuhashi et al., 2016).
Metalloligands for Single-Molecule and Single-Chain Magnets
Costes, Vendier, and Wernsdorfer (2010) investigated ligands similar to 4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide and their coordination with copper ions. These compounds, after deprotonation, acted as metalloligands, interacting with lanthanide salts to yield complexes with potential applications in magnetism and molecular electronics (Costes, Vendier, & Wernsdorfer, 2010).
Electrochemical Oxidation and Antioxidant Activity
Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives, closely related to 4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide. These compounds demonstrated antioxidant activity through their capacity to act as free radical scavengers, which is significant in pharmaceutical and biochemical research (Jovanović et al., 2020).
Chemoselective N-benzoylation of Aminophenols
Research by Singh, Lakhan, and Singh (2017) on the N-benzoylation of aminophenols, closely related to the structure of 4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide, provided insights into the synthesis of biologically interesting compounds. This research contributes to the field of organic synthesis and pharmaceutical chemistry (Singh, Lakhan, & Singh, 2017).
Mechanism of Action
While the exact mechanism of action for “4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide” is not clear, benzamide and picolinamide scaffolds have been found to have antifungal properties. They target Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae .
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c17-13-8-6-12(7-9-13)16(20)18-10-14(19)11-21-15-4-2-1-3-5-15/h1-9,14,19H,10-11,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGHXMHCPORGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)


![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)


![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)




![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)
